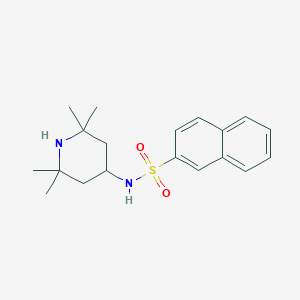
N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as TNS and is widely used as a fluorescent probe for studying protein-ligand interactions.
作用機序
The mechanism of action of TNS involves the binding of the molecule to hydrophobic pockets in proteins. Upon binding, TNS undergoes a change in fluorescence intensity, which can be measured using a fluorescence spectrophotometer. The change in fluorescence intensity is proportional to the binding affinity of the ligand to the protein.
Biochemical and Physiological Effects:
TNS has no known biochemical or physiological effects on living organisms. It is an inert molecule that is widely used in laboratory experiments.
実験室実験の利点と制限
TNS has several advantages for laboratory experiments. It is a highly sensitive and specific probe for studying protein-ligand interactions. It is also relatively easy to use and has a low cost. However, TNS has some limitations. It is a hydrophobic molecule that binds to hydrophobic pockets in proteins, which limits its applicability to proteins with hydrophobic pockets. Additionally, TNS has a limited dynamic range, which can make it difficult to measure changes in fluorescence intensity at high ligand concentrations.
将来の方向性
There are several future directions for the use of TNS in scientific research. One potential application is in the study of protein-protein interactions. TNS could be used to study the binding of one protein to another protein, which could provide insights into the mechanisms of protein-protein interactions. Another potential application is in the study of membrane proteins. TNS could be used to study the binding of ligands to membrane proteins, which are notoriously difficult to study due to their hydrophobic nature. Finally, TNS could be modified to improve its dynamic range and applicability to a wider range of proteins.
合成法
The synthesis of TNS involves the reaction of 2-naphthalenesulfonyl chloride with N-(2,2,6,6-tetramethylpiperidin-4-yl)amine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
TNS is widely used as a fluorescent probe for studying protein-ligand interactions. It is a hydrophobic molecule that binds to hydrophobic pockets in proteins, resulting in a change in fluorescence intensity. TNS has been used to study the binding of ligands to various proteins such as enzymes, receptors, and transporters. It has also been used to study protein folding, stability, and conformational changes.
特性
分子式 |
C19H26N2O2S |
|---|---|
分子量 |
346.5 g/mol |
IUPAC名 |
N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C19H26N2O2S/c1-18(2)12-16(13-19(3,4)21-18)20-24(22,23)17-10-9-14-7-5-6-8-15(14)11-17/h5-11,16,20-21H,12-13H2,1-4H3 |
InChIキー |
FODAXVASXALZRZ-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C |
正規SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225089.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225090.png)


![1-[(4-Methoxynaphthyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225125.png)
![4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225126.png)
![1-[(4-Bromonaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B225131.png)



![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)
![4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B225138.png)
